Diethyl succinate
Overview
Description
Diethyl succinate (DES) is a compound that has garnered attention in various fields of research due to its versatility and potential applications. It is a diester of succinic acid and ethanol and has been explored for its use in molecular imaging, CO2 capture, and synthesis of various derivatives with potential anticancer activities.
Synthesis Analysis
The synthesis of diethyl succinate has been achieved through different methods. One approach involves the continuous production from succinic acid and ethanol using a reactive distillation column, catalyzed by Amberlyst 70 cation exchange resin, achieving near-complete conversion and high yields . Another method includes the synthesis of novel derivatives of diethyl succinate for potential anticancer applications, where the synthesis routes have been optimized to produce these derivatives with modest to good overall yields .
Molecular Structure Analysis
The molecular structure of diethyl succinate derivatives has been elucidated using various spectroscopic techniques. For instance, the structure of novel polynitrogenated derivatives was verified by 1H NMR, 13C NMR, and advanced 2D HMBC and HMQC NMR experiments . These structural analyses are crucial for understanding the properties and potential applications of the synthesized compounds.
Chemical Reactions Analysis
Diethyl succinate participates in various chemical reactions. It has been used as a precursor for the synthesis of [2,3-13C2-2,5-cyclohexadienyl] ubiquinone 3, where it underwent oxidative dimerization, methylation, and several other steps to produce the labeled compound . Additionally, diethyl succinate has been involved in the photodimerization reaction, demonstrating the participation of chelated enols in photochemical cycloadditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of diethyl succinate have been studied extensively. It has been identified as an efficient CO2 absorption solvent, with its absorption capacity being superior to that of other carbonates. The vapor-liquid equilibrium data for the CO2+DES system were obtained and modeled, showing that DES has a lower Henry constant compared to diethyl carbonate (DEC) and dimethyl carbonate (DMC), indicating better absorption properties . Furthermore, diethyl succinate has been hyperpolarized to enhance its signal for real-time in vivo molecular imaging of the tricarboxylic acid (TCA) cycle, demonstrating its potential in metabolic imaging .
Scientific Research Applications
1. Antiviral Immune Response Regulation
Diethyl succinate has been found to play a significant role in the regulation of antiviral immune responses. A study by Xiao et al. (2022) discovered that diethyl succinate could suppress the production of interferon-β and other immune responses, which consequently increased the replication of vesicular stomatitis virus in treated cells. This suggests that diethyl succinate could influence antiviral defense mechanisms in the body (Xiao et al., 2022).
2. Synthesis and Industrial Applications
Diethyl succinate synthesis has been achieved through reactive distillation, as demonstrated by Orjuela et al. (2012). They reported nearly 100% conversion of succinic acid and yields up to 98% of diethyl succinate. This process holds significance for large-scale industrial production (Orjuela et al., 2012).
3. CO2 Capture and Environmental Application
In environmental applications, diethyl succinate has been identified as an effective solvent for carbon dioxide capture. Hongwei et al. (2017) found that diethyl succinate exhibited better CO2 absorption capacity compared to similar compounds, making it a potential candidate for environmentally friendly CO2 capture technologies (Hongwei et al., 2017).
4. Real-Time Molecular Imaging in Medicine
Diethyl succinate has been used in molecular imaging, particularly in tracing the Krebs cycle in real-time. Zacharias et al. (2012) developed hyperpolarized diethyl succinate for in vivo imaging, providing insights into metabolic changes in diseases (Zacharias et al., 2012).
5. Chemical Reactions and Synthesis
The chemical reactivity of diethyl succinate has been explored in various synthetic processes. Pohmakotr et al. (1982) demonstrated its reactivity with alkylating agents and carbonyl compounds, showing its versatility in organic synthesis (Pohmakotr et al., 1982).
6. Potential in Tumorigenesis and Cancer Research
Diethyl succinate, as part of succinate metabolism, has been implicated in cancer research. Zhao et al. (2017) discussed the role of succinate in tumorigenesis and cancer progression, highlighting the importance of understanding its metabolic pathways in cancer therapy (Zhao et al., 2017).
Safety And Hazards
Diethyl succinate is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is a combustible liquid and containers may explode when heated . In case of fire, use CO2, dry chemical, or foam for extinction . It should be stored in a well-ventilated place and kept cool . It is advised to avoid contact with skin and eyes, avoid breathing vapors or mists, and not to ingest .
Future Directions
Succinate metabolism has been identified as a promising therapeutic target for inflammation, ischemia/reperfusion injury, and cancer . A study suggests that modulating succinate accumulation and metabolism within the hypoxic milieu could be a means to combat various diseases . The potential of targeting succinate and SDH alterations to manipulate immune cell functions in hypoxia-related diseases has been demonstrated .
properties
IUPAC Name |
diethyl butanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-3-11-7(9)5-6-8(10)12-4-2/h3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKMROQRQHGEIOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
||
Record name | DIETHYL SUCCINATE | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2038732 | |
Record name | Diethyl butanedioate | |
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Molecular Weight |
174.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [ICSC], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless mobile liquid with faint pleasant odour | |
Record name | Butanedioic acid, diethyl ester | |
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Record name | Diethyl succinate | |
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Record name | DIETHYL SUCCINATE | |
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Record name | Diethyl succinate | |
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Boiling Point |
217.00 to 218.00 °C. @ 760.00 mm Hg, 217 °C | |
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Flash Point |
90 °C c.c. | |
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Solubility |
19.1 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 0.2, 1 mL in 50 mL water; miscible in alcohol, ether, oils | |
Record name | Diethyl succinate | |
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Density |
1.04 g/cm³, 1.031-1.041 | |
Record name | DIETHYL SUCCINATE | |
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Record name | Diethyl succinate | |
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Vapor Density |
Relative vapor density (air = 1): 6.01 | |
Record name | DIETHYL SUCCINATE | |
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Vapor Pressure |
0.04 [mmHg], Vapor pressure, kPa at 55 °C: 0.133 | |
Record name | Butanedioic acid, diethyl ester | |
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Product Name |
Diethyl succinate | |
CAS RN |
123-25-1 | |
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Melting Point |
-21 °C | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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